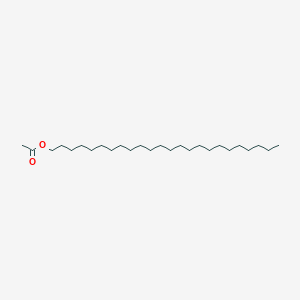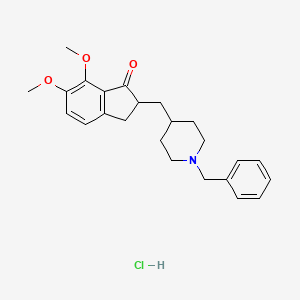![molecular formula C16H22N2O2 B15355142 (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is an organic compound that comprises a cyclobutyl piperazine core structure bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves several steps:
Cyclobutylpiperazine Synthesis: : The cyclobutyl ring is first formed, often through a cyclization reaction involving a suitable starting material like cyclobutane.
Attachment to Piperazine: : The cyclobutyl ring is then attached to a piperazine molecule, typically via nucleophilic substitution reactions.
Introduction of the Phenyl Group: : The phenyl group with a hydroxymethyl substituent is introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Methanone Formation: : The methanone group is usually introduced through oxidation reactions, where a hydroxyl group is oxidized to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure scalability and cost-effectiveness. Key considerations include the availability of starting materials, reaction yields, and purification processes.
Chemical Reactions Analysis
Types of Reactions
The compound (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions:
Oxidation: : The hydroxymethyl group can be further oxidized to form carboxylic acids or other carbonyl compounds.
Reduction: : The methanone group can be reduced to form alcohols or other derivatives.
Substitution: : The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Palladium on carbon, copper (II) sulfate
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may result in alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, research may focus on its potential therapeutic properties. It could be investigated for its ability to modulate biological pathways, serving as a lead compound in drug discovery.
Industry
Industrially, it may have applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone exerts its effects typically involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies on molecular docking and binding assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone include:
(4-Methylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
(4-Phenylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
What sets this compound apart is the presence of the cyclobutyl ring, which may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
There you go! A detailed dive into this compound. How are you feeling about it?
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H22N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,15,19H,1-3,8-12H2 |
InChI Key |
GYYCERYGROWVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



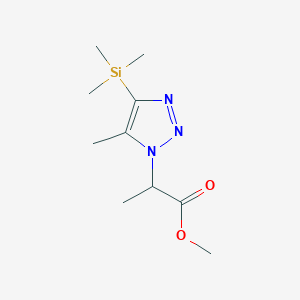
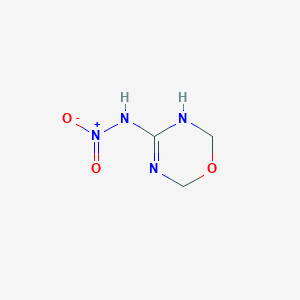
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
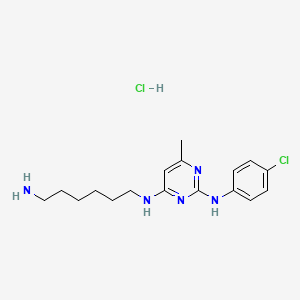
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


